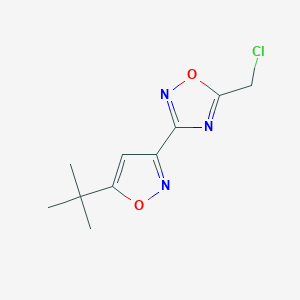

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Description

This compound features a hybrid heterocyclic structure combining a 1,2,4-oxadiazole ring substituted at position 5 with a chloromethyl group (-CH2Cl) and at position 3 with a 5-(tert-butyl)isoxazole moiety. The tert-butyl group imparts steric bulk and lipophilicity, while the chloromethyl group offers reactivity for further functionalization. Such bifunctional heterocycles are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Propriétés

IUPAC Name |

3-(5-tert-butyl-1,2-oxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFWHSWHILZYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to delve into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₁₃ClN₂O₂

- Molecular Weight: 216.67 g/mol

- CAS Number: 55809-27-3

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Activity

Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Research has demonstrated that compounds containing the oxadiazole moiety can exhibit antiviral activity. The specific compound may inhibit viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral polymerases.

Anticancer Potential

The anticancer properties of oxadiazoles are well-documented. Compounds similar to the one discussed have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds with chloromethyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The selected compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against these strains.

Case Study 2: Antiviral Mechanism

A recent investigation into the antiviral effects of oxadiazole derivatives revealed that certain compounds could effectively inhibit the replication of enteroviruses. The study reported an IC₅₀ value of approximately 15 µM for the compound under discussion, suggesting potent antiviral activity comparable to established antiviral agents.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of isoxazole and oxadiazole moieties enhances the bioactivity against various pathogens, including bacteria and fungi. For example, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), offering a promising avenue for developing new anti-tuberculosis agents .

Anti-Cancer Properties

Oxadiazole compounds have also been investigated for their anti-cancer potential. The presence of the isoxazole group in conjunction with oxadiazole has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrate that specific derivatives can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Neuroprotective Effects

Recent findings suggest that certain oxadiazole derivatives may possess neuroprotective effects. These compounds could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Research indicates that oxadiazole derivatives can act as effective insecticides and fungicides, providing an environmentally friendly alternative to traditional chemical pesticides. Their mechanism often involves disrupting biological processes in pests, leading to mortality or reduced reproduction rates .

Herbicidal Properties

In addition to insecticidal activity, some studies have highlighted the herbicidal potential of oxadiazole compounds. These compounds can inhibit the growth of unwanted plants by interfering with specific biochemical pathways essential for plant development .

Materials Science

Polymer Chemistry

The unique chemical structure of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole units exhibit improved resistance to heat and chemical degradation, making them suitable for high-performance applications .

Fluorescent Materials

Additionally, certain derivatives of this compound have been explored for their luminescent properties. The ability to emit light upon excitation makes these compounds valuable in developing fluorescent materials for sensors and imaging applications .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and applications of the target compound with its analogs:

Key Differences and Implications

Substituent Reactivity: The chloromethyl group (-CH₂Cl) in the target compound and analogs (e.g., ) enables nucleophilic substitution, facilitating coupling reactions. In contrast, the chloro (-Cl) group in 3-(tert-butyl)-5-chloro-1,2,4-oxadiazole is less reactive under mild conditions. The tert-butyl group enhances solubility in nonpolar solvents, whereas thienyl (in ) or pyridazine (in ) substituents introduce π-conjugation, relevant for optoelectronic applications.

This contrasts with smaller substituents like thienyl or pyridazine, which allow faster kinetics . The isoxazole ring in the target compound contributes additional nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity compared to purely hydrocarbon substituents (e.g., tert-butyl in ).

Applications :

- Medicinal Chemistry : Chloromethyl-substituted oxadiazoles (e.g., ) are intermediates in drug discovery, particularly for kinase inhibitors. The target compound’s isoxazole moiety may confer selectivity in binding to biological targets like voltage-gated sodium channels .

- Materials Science : Thienyl-substituted oxadiazoles () exhibit liquid crystalline properties, while isoxazole derivatives (as in the target compound) are explored for optoelectronic devices due to their rigid, conjugated structures .

Méthodes De Préparation

Isoxazole Ring Construction via [3+2] Cycloaddition

A common and effective approach to constructing the isoxazole ring involves a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes. This method is regioselective and can be adapted to introduce various substituents, including tert-butyl groups, on the isoxazole ring.

- Starting Materials: Functionalized halogenoximes serve as nitrile oxide precursors. For example, chloroximes can be used to generate nitrile oxides in situ.

- Dipolarophiles: Alkenes bearing leaving groups such as bromine or chloromethyl substituents are employed to direct regioselectivity.

- Reaction Conditions: Metal-free conditions using bases like sodium bicarbonate (NaHCO3) in ethyl acetate (EtOAc) at room temperature are typical.

- Regioselectivity: The reaction favors 3,5-disubstituted isoxazoles due to steric and electronic factors, as supported by quantum chemical calculations showing lower activation energies for the preferred transition states.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically synthesized through cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents.

- Precursor Preparation: Amidoximes bearing appropriate substituents are reacted with chloromethyl-containing carboxylic acid derivatives.

- Cyclization: The cyclodehydration step is often promoted by dehydrating agents or under reflux conditions in polar solvents.

- Functionalization: The chloromethyl group can be introduced via substitution reactions on suitable precursors or retained from starting materials.

Detailed Preparation Methodology

The following table summarizes a representative synthetic sequence adapted for the preparation of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, integrating literature precedents and experimental findings.

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of tert-butyl-substituted chloroxime | Reaction of tert-butyl-substituted aldehyde with hydroxylamine hydrochloride in presence of base | >70% | Formation of chloroxime precursor for nitrile oxide generation |

| 2 | Generation of nitrile oxide and [3+2] cycloaddition | Chloroxime + alkene with chloromethyl substituent; NaHCO3, EtOAc, room temp, 12-24 h | 65-75% | Regioselective formation of 3-(5-(tert-butyl)isoxazol-3-yl)-5-(chloromethyl) intermediate |

| 3 | Cyclodehydration to form 1,2,4-oxadiazole | Amidoxime intermediate + chloromethyl carboxylic acid derivative; dehydrating agent (e.g., POCl3 or P2O5), reflux | 60-80% | Formation of the oxadiazole ring with retention of chloromethyl substituent |

| 4 | Purification | Column chromatography or vacuum distillation | - | Isolation of pure target compound |

Research Findings and Mechanistic Insights

Regioselectivity and Reaction Mechanism

- Quantum chemical calculations (Density Functional Theory) indicate that the preferred transition state leading to the 3,5-disubstituted isoxazole is lower in activation energy by approximately 3.9–4.3 kcal/mol compared to alternative regioisomers.

- Steric hindrance from the tert-butyl group and electronic interactions favor the formation of the desired regioisomer.

- Frontier Molecular Orbital (FMO) analysis shows that the reaction proceeds via normal-electron demand cycloaddition, with the highest occupied molecular orbital (HOMO) of the nitrile oxide interacting with the lowest unoccupied molecular orbital (LUMO) of the alkene dipolarophile.

Scale-Up and Yield Optimization

- The described methods have been successfully scaled to multigram quantities (up to 150 g) with consistent yields ranging from 65% to 95%, demonstrating robustness.

- Use of sodium bicarbonate as base and ethyl acetate as solvent provides mild conditions that minimize side reactions such as nitrile oxide dimerization.

- Purification by vacuum distillation or chromatography yields analytically pure product suitable for further applications.

Data Table: Representative Yields of Isoxazole Derivatives via [3+2] Cycloaddition

| Entry | Chloroxime Substrate | Alkene Substituent | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl-substituted chloroxime | 5-(chloromethyl)alkene | 69 | Isolated by vacuum distillation |

| 2 | Aromatic chloroxime (phenyl) | 5-(chloromethyl)alkene | 44 | Chromatographic purification |

| 3 | Amino acid-derived chloroxime | 5-(chloromethyl)alkene | 73-95 | Up to 150 g scale synthesis |

Q & A

Q. Key Methodological Steps :

- Precursor preparation : Start with substituted benzimidamides or oxadiazole intermediates.

- Catalyst selection : Use NaH for electron-deficient aryl groups or Cs₂CO₃ for electron-rich systems.

- Solvent optimization : Polar aprotic solvents (e.g., DME) improve reaction homogeneity.

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Question

Yield optimization requires systematic variation of catalysts, solvents, and temperatures. For instance:

- Catalyst : NaH (60% dispersion) achieves 47% yield for trifluoromethyl-substituted derivatives, while Cs₂CO₃ improves yields to 90% for methoxy-substituted analogs .

- Temperature : Reactions at 50°C in DME enhance kinetics without decomposition .

- Solvent : Heptane-isopropyl acetate mixtures (5:1 to 1:1) during column chromatography improve purity .

Basic Question

- ¹H and ¹³C NMR : Essential for confirming substituent positions and chloromethyl group integration. For example, the chloromethyl proton typically appears as a singlet near δ 4.5–5.0 ppm, while tert-butyl protons resonate as a singlet at δ 1.3–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 262.61 for C₁₀H₆ClF₃N₂O) .

- IR Spectroscopy : Confirms oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .

How can regioselectivity and stereochemistry be analyzed in reactions involving this compound?

Advanced Question

- Regioselectivity : Use computational modeling (DFT) to predict nucleophilic attack sites on the oxadiazole ring. For example, the chloromethyl group at position 5 directs reactivity toward substitution or elimination pathways .

- Stereochemistry : Employ enantioselective catalysis (e.g., iridium-based catalysts) to resolve chiral intermediates, as demonstrated in the amination of alkyl-substituted oxadiazoles .

Q. Methodological Example :

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

What are the known reactivity patterns of the chloromethyl group in this compound?

Basic Question

The chloromethyl group undergoes nucleophilic substitution (SN₂) with soft nucleophiles (e.g., CN⁻, thiols) or elimination under basic conditions. For example:

- With KCN : Substitution yields nitriles, accompanied by decyanation to form alkanes in a one-pot reaction .

- With amines : Forms secondary or tertiary amines, useful for derivatization in drug discovery .

Caution : Base-sensitive conditions may lead to oxadiazole ring degradation. Use mild bases (e.g., K₂CO₃) in aprotic solvents .

How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Advanced Question

- Substituent Variation : Replace the 3-phenyl group with pyridyl or thienyl rings to assess cytotoxicity. For example, 5-(3-chlorothiophen-2-yl) analogs show selective activity against breast cancer cell lines .

- In Vitro Assays :

- Molecular Target Identification : Employ photoaffinity labeling (e.g., with 1d in ) to identify binding proteins like TIP47 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.